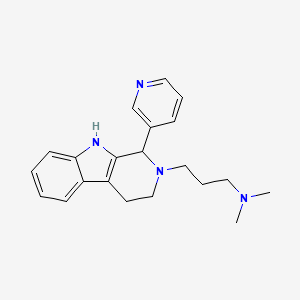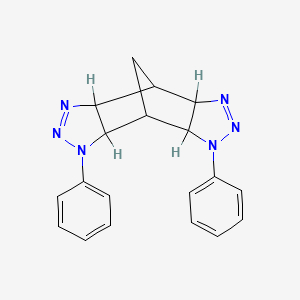
1-Methylethyl 1-pentanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 1-pentanesulfonate is an organic compound with the molecular formula C8H18O3S. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl 1-pentanesulfonate can be synthesized through the reaction of 1-pentanesulfonyl chloride with isopropanol. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of isopropyl 1-pentanesulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 1-pentanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl 1-pentanesulfonate can hydrolyze to form 1-pentanesulfonic acid and isopropanol.
Oxidation and Reduction: While the sulfonate group is generally resistant to oxidation and reduction, the organic moiety can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides (e.g., NaCl, NaBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include the corresponding halide or alkoxide derivatives.
Hydrolysis: The primary products are 1-pentanesulfonic acid and isopropanol.
Wissenschaftliche Forschungsanwendungen
Isopropyl 1-pentanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions to introduce the sulfonate group into organic molecules.
Biology: The compound can be used in biochemical assays and as a surfactant in various biological experiments.
Medicine: While not a common pharmaceutical agent, it can be used in the synthesis of drug intermediates.
Industry: It is employed in the production of specialty chemicals and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of isopropyl 1-pentanesulfonate largely depends on its role in specific reactions. In substitution reactions, the sulfonate group acts as a good leaving group, facilitating the nucleophilic attack by other reagents. The molecular targets and pathways involved are typically related to the specific chemical or biochemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 1-pentanesulfonate: This compound is similar in structure but contains a sodium ion instead of the isopropyl group. It is commonly used as an ion-pairing reagent in chromatography.
Isopropyl 1-thio-β-d-galactopyranoside: Although structurally different, this compound also contains an isopropyl group and is used in molecular biology as an inducer for the lac operon.
Uniqueness
Isopropyl 1-pentanesulfonate is unique due to its specific combination of the isopropyl group and the sulfonate ester, which imparts distinct chemical properties and reactivity. Its ability to act as a leaving group in substitution reactions and its applications in various fields highlight its versatility compared to similar compounds.
Eigenschaften
CAS-Nummer |
91284-47-8 |
|---|---|
Molekularformel |
C8H18O3S |
Molekulargewicht |
194.29 g/mol |
IUPAC-Name |
propan-2-yl pentane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S/c1-4-5-6-7-12(9,10)11-8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
SWLZRVUODQCRSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCS(=O)(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



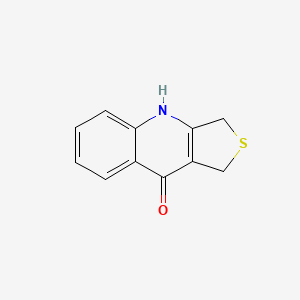

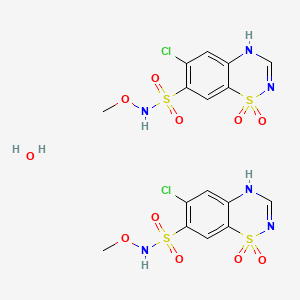


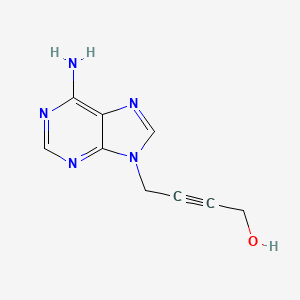
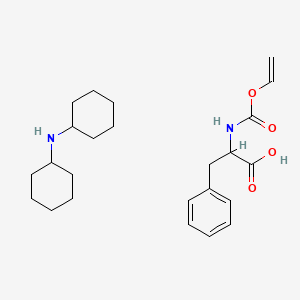
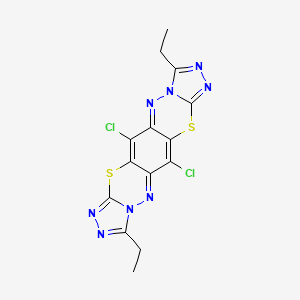
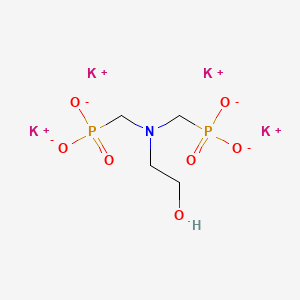
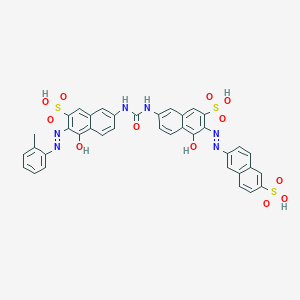
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
